5-Methoxymethyl-thiophene
Overview
Description
5-Methoxymethyl-thiophene is an organic compound with the molecular formula C6H8OS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.
Mechanism of Action
Target of Action
Thiophene-based compounds are known to interact with various receptors, particularly against cyclooxygenase (cox) and lipoxygenase (lox) .
Mode of Action
It’s known that thiophene derivatives can interact with their targets, leading to changes at the molecular level .
Biochemical Pathways
2-(Methoxymethyl)thiophene may be involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Result of Action
Thiophene derivatives are known to exhibit various pharmacological properties such as anti-inflammatory .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Methoxymethyl)thiophene. For instance, the Suzuki–Miyaura coupling reaction, in which this compound may participate, is known for its mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the thiophene derivative and the biomolecules it interacts with .
Cellular Effects
Thiophene derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiophene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methoxymethyl-thiophene can be synthesized through the reaction of organolithium derivatives of thiophene with chloromethyl methyl ether. This reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of thiophene derivatives and appropriate reagents under optimized conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxymethyl-thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Common substitution reactions involve halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine, while alkylation often involves alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkylated thiophenes.
Scientific Research Applications
5-Methoxymethyl-thiophene has several applications in scientific research:
Comparison with Similar Compounds
Thiophene: The parent compound, a simple five-membered ring with one sulfur atom.
2-Methylthiophene: A derivative with a methyl group at the second position.
2,5-Dimethylthiophene: A derivative with methyl groups at the second and fifth positions.
Comparison: 5-Methoxymethyl-thiophene is unique due to the presence of a methoxymethyl group, which imparts different electronic and steric properties compared to its analogs. This makes it particularly useful in specific synthetic applications and research contexts .
Properties
IUPAC Name |
2-(methoxymethyl)thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-7-5-6-3-2-4-8-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZQEYGEQALEIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437093 | |
Record name | 2-(methoxymethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1487-28-1 | |
Record name | 2-(methoxymethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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